Ethyl 4-(pyridine-3-carbonylamino)benzoate
Overview
Description
Ethyl 4-(pyridine-3-carbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to a benzoate ester through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridine-3-carbonylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting amide is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(pyridine-3-carbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridine-3-carbonylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the pyridine ring.
Ethyl 4-(pyridine-2-carbonylamino)benzoate: Similar structure but with the pyridine ring attached at a different position.
Methyl 4-(pyridine-3-carbonylamino)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the specific positioning of the pyridine ring and the ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
ethyl 4-(pyridine-3-carbonylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)11-5-7-13(8-6-11)17-14(18)12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNYCWGRAJGNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299533 | |
Record name | ethyl 4-(pyridine-3-carbonylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641251 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26321-06-2 | |
Record name | NSC131186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(pyridine-3-carbonylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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